N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.
Attachment of the bifuran moiety to the benzamide core: This step often involves a Friedel-Crafts acylation reaction, where the bifuran moiety is introduced to the benzamide core under acidic conditions.
Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the benzamide core.
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding diketones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological macromolecules through π-π stacking interactions, while the dimethylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Dimethylamino)ethyl)benzamide
- N-(4-ethynylphenyl)-1-naphthalenesulfonamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)14-6-3-5-13(11-14)18(21)19-12-15-8-9-17(23-15)16-7-4-10-22-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBUROMOBTLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.